molecular formula C22H21ClN2O4S2 B305123 2-(N-METHYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[2-(PHENYLSULFANYL)PHENYL]ACETAMIDE

2-(N-METHYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[2-(PHENYLSULFANYL)PHENYL]ACETAMIDE

Katalognummer: B305123
Molekulargewicht: 477 g/mol
InChI-Schlüssel: KQQROQSCOXPXHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-[2-(phenylsulfanyl)phenyl]acetamide is a complex organic compound characterized by its unique chemical structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-[2-(phenylsulfanyl)phenyl]acetamide typically involves multiple steps. One common method includes the nucleophilic substitution of a halogenated precursor with a sulfonamide group, followed by the introduction of the phenylsulfanyl group through a coupling reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-[2-(phenylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-[2-(phenylsulfanyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-[2-(phenylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-[2-(phenylsulfanyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Eigenschaften

Molekularformel

C22H21ClN2O4S2

Molekulargewicht

477 g/mol

IUPAC-Name

2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]-N-(2-phenylsulfanylphenyl)acetamide

InChI

InChI=1S/C22H21ClN2O4S2/c1-25(31(27,28)17-12-13-20(29-2)18(23)14-17)15-22(26)24-19-10-6-7-11-21(19)30-16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,24,26)

InChI-Schlüssel

KQQROQSCOXPXHV-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl

Kanonische SMILES

CN(CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.